Benzeneethanamine, N-methyl-N-nitroso-
CAS No.: 13256-11-6
Cat. No.: VC20940804
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13256-11-6 |
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Molecular Formula | C9H12N2O |
Molecular Weight | 164.2 g/mol |
IUPAC Name | N-methyl-N-(2-phenylethyl)nitrous amide |
Standard InChI | InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Standard InChI Key | AVESHLVLHJKUKQ-UHFFFAOYSA-N |
SMILES | CN(CCC1=CC=CC=C1)N=O |
Canonical SMILES | CN(CCC1=CC=CC=C1)N=O |
Introduction
Chemical Identity and Properties
Benzeneethanamine, N-methyl-N-nitroso- is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. It is classified as a nitrosamine, belonging to the specific subcategory of N-nitrosomethyl-n-alkylamines (NMAs). The compound features a benzene ring attached to an ethylamine chain, with the amine nitrogen substituted with both a methyl group and a nitroso group (-NO).
Identification Data
Table 1: Key Identification Properties of Benzeneethanamine, N-methyl-N-nitroso-
Property | Value |
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CAS Registry Number | 13256-11-6 |
Molecular Formula | C9H12N2O |
Molecular Weight | 164.2 g/mol |
IUPAC Name | N-methyl-N-(2-phenylethyl)nitrous amide |
Standard InChI | InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Standard InChIKey | AVESHLVLHJKUKQ-UHFFFAOYSA-N |
SMILES | CN(CCC1=CC=CC=C1)N=O |
Benzeneethanamine, N-methyl-N-nitroso- is structurally related to phenethylamine, differing by the N-methyl and N-nitroso groups substituted at the nitrogen atom. This structural configuration is significant as it contributes to the compound's biological activity and potential health effects. |
Biological Activity and Health Effects
Benzeneethanamine, N-methyl-N-nitroso- exhibits significant biological activity, particularly concerning its mutagenicity and carcinogenicity. The compound's ability to cause adverse health effects is primarily attributed to its N-nitroso functional group, which is known to contribute to carcinogenic properties in various chemical compounds .
Carcinogenicity and Mutagenicity
Studies have shown that Benzeneethanamine, N-methyl-N-nitroso- can lead to DNA damage and alterations in cellular metabolism, potentially contributing to cancer development. As part of the N-nitrosomethyl-n-alkylamines (NMAs) family, this compound shares carcinogenic mechanisms with related compounds that have been more extensively studied .
The carcinogenic potential of Benzeneethanamine, N-methyl-N-nitroso- is consistent with findings for similar N-nitroso compounds, where metabolic activation by cytochrome P450 enzymes is required for biological activity . This activation process leads to the formation of reactive intermediates capable of alkylating DNA bases, resulting in mutations that may contribute to carcinogenesis .
Toxicological Profile and Animal Studies
While specific toxicological data for Benzeneethanamine, N-methyl-N-nitroso- is somewhat limited, insights can be gained from studies of related compounds in the N-nitrosomethyl-n-alkylamine family.
Animal Carcinogenicity Data
Table 2: Treatment-related findings in rodent studies with related N-Methyl-N-nitroso-1-alkylamines
Comparison with Related Compounds
Structure-Activity Relationships
The biological activity of Benzeneethanamine, N-methyl-N-nitroso- can be better understood through comparisons with similar N-nitroso compounds. Studies on related compounds have shown that structural modifications can significantly affect toxicity and carcinogenicity.
For instance, research on N-nitroso-N-methylbenzylamine (NMBA) demonstrated that substitution with a methyl group at the carbon atoms adjacent to nitrogen resulted in considerable reduction in toxicity, while the exchange of N-methyl by N-ethyl produced no significant change in carcinogenicity . This suggests that the position of substituents relative to the N-nitroso functional group plays a crucial role in determining biological activity.
Mutagenicity Comparison
Table 3: Mutagenicity in Salmonella typhimurium for Selected N-Nitroso Compounds
Metabolic Activation and DNA Damage
N-nitrosamine compounds, including Benzeneethanamine, N-methyl-N-nitroso-, typically require metabolic activation to exert their carcinogenic effects. Metabolism typically occurs through cytochrome P450 enzymes, resulting in the formation of reactive intermediates capable of forming DNA adducts .
All tested N-nitrosomethyl-n-alkylamines form DNA adducts in rats in vivo, suggesting a common mechanism of action across this class of compounds . These DNA adducts can lead to mutations during DNA replication, potentially resulting in carcinogenesis if critical genes involved in cell cycle regulation, DNA repair, or apoptosis are affected.
Research Applications
Despite its potential health hazards, Benzeneethanamine, N-methyl-N-nitroso- has several applications in scientific research:
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As a reference standard for analytical method development and validation in the detection of nitrosamine contaminants
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In toxicological studies investigating mechanisms of chemical carcinogenesis
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For structure-activity relationship (SAR) studies examining the influence of chemical structure on biological activity
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In research exploring DNA damage mechanisms and repair processes
Most research involving this compound focuses on its detection and analysis, which is relevant in various contexts related to environmental and consumer safety.
Analytical Detection Methods
Various analytical techniques have been employed to detect and quantify Benzeneethanamine, N-methyl-N-nitroso- and related compounds:
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy These techniques are essential for monitoring the presence of this compound in environmental samples, consumer products, and for quality control in research and industrial applications.
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